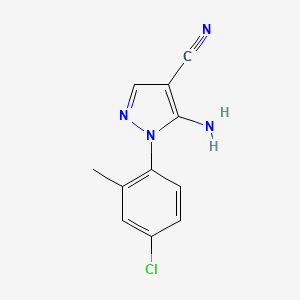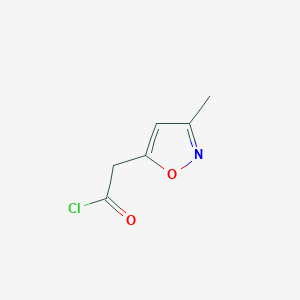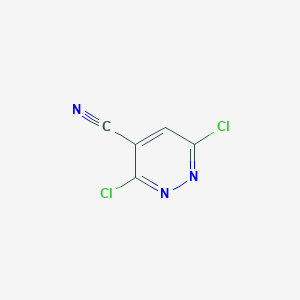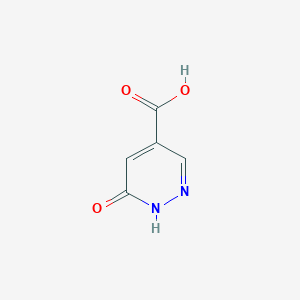![molecular formula C8H8N2 B1313987 2-甲基-1H-吡咯并[2,3-c]吡啶 CAS No. 65645-56-9](/img/structure/B1313987.png)
2-甲基-1H-吡咯并[2,3-c]吡啶
概述
描述
2-Methyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2. It is a derivative of pyridine and pyrrole, which are both significant in various biological and chemical contexts. This compound is known for its unique structure, which combines the properties of both pyridine and pyrrole rings, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
科学研究应用
2-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
安全和危害
The safety information for 2-Methyl-1H-pyrrolo[2,3-c]pyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
未来方向
While specific future directions for 2-Methyl-1H-pyrrolo[2,3-c]pyridine are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, pyrrolopyrazine derivatives have shown a range of biological activities, suggesting potential for further exploration in pharmaceutical applications . Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, indicating potential for development in cancer therapy .
生化分析
Biochemical Properties
2-Methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between 2-Methyl-1H-pyrrolo[2,3-c]pyridine and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways.
Cellular Effects
The effects of 2-Methyl-1H-pyrrolo[2,3-c]pyridine on cellular processes are profound. This compound has been observed to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells . It exerts its effects by modulating cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, 2-Methyl-1H-pyrrolo[2,3-c]pyridine has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation.
Molecular Mechanism
At the molecular level, 2-Methyl-1H-pyrrolo[2,3-c]pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of kinase activity by binding to the ATP-binding site of target enzymes . This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting the activation of signaling cascades. Furthermore, 2-Methyl-1H-pyrrolo[2,3-c]pyridine has been shown to modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1H-pyrrolo[2,3-c]pyridine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that continuous exposure to 2-Methyl-1H-pyrrolo[2,3-c]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 2-Methyl-1H-pyrrolo[2,3-c]pyridine in animal models vary with dosage. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
2-Methyl-1H-pyrrolo[2,3-c]pyridine is metabolized through several pathways in the body. The primary metabolic pathway involves cytochrome P450-mediated oxidation, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism is influenced by various factors, including enzyme expression levels and the presence of co-factors.
Transport and Distribution
The transport and distribution of 2-Methyl-1H-pyrrolo[2,3-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, 2-Methyl-1H-pyrrolo[2,3-c]pyridine can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization within tissues is influenced by factors such as tissue perfusion and the expression of transporters.
Subcellular Localization
Within cells, 2-Methyl-1H-pyrrolo[2,3-c]pyridine exhibits specific subcellular localization patterns. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. For instance, phosphorylation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine can enhance its nuclear localization, facilitating its interaction with transcription factors and DNA.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-5-iodopyridine with a suitable base can lead to the formation of the pyrrolopyridine core . Another method involves the use of palladium-catalyzed cyclization reactions, which are known for their efficiency in forming heterocyclic compounds .
Industrial Production Methods: Industrial production of 2-Methyl-1H-pyrrolo[2,3-c]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for large-scale applications.
化学反应分析
Types of Reactions: 2-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .
作用机制
The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar structural features but different biological activities.
Pyrrolo[2,3-d]pyrimidine: A related compound with a pyrimidine ring fused to a pyrrole ring, known for its anticancer properties.
Pyrrolo[1,2-a]pyrazine: Contains a pyrazine ring fused to a pyrrole ring, exhibiting diverse biological activities.
Uniqueness: 2-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the combination of pyridine and pyrrole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVMDRQBWSQEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496835 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65645-56-9 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

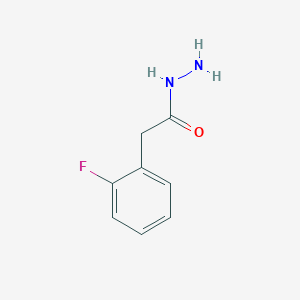

![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)
